molecular formula C14H23NO4S B2841703 N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide CAS No. 1912915-17-3

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2841703
CAS No.: 1912915-17-3
M. Wt: 301.4
InChI Key: LWBIYRQWHFTSCM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and biochemical research. Sulfonamides are a prominent class of compounds known for their wide spectrum of biological activities. They are established as competitive inhibitors of enzymes like dihydropteroate synthetase in bacteria . Furthermore, contemporary research extensively investigates novel sulfonamide derivatives for their potential as inhibitors of other metabolic enzymes, such as carbonic anhydrase I and II isoenzymes, which are significant targets in conditions like glaucoma, epilepsy, and cancer . The structural features of this compound—including the hydroxy and methoxy groups—suggest potential for interactions with hydrophobic and hydrophilic regions of enzyme active sites, making it a valuable scaffold for structure-activity relationship (SAR) studies . This reagent is provided for research purposes, such as the development of enzyme inhibitors and the exploration of new therapeutic agents. It is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-14(16,9-10-19-2)12-15-20(17,18)11-8-13-6-4-3-5-7-13/h3-7,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIYRQWHFTSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNS(=O)(=O)CCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethane-1-sulfonyl chloride with 2-hydroxy-4-methoxy-2-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The phenylethane backbone and substituted butyl chain contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

2-Phenylethane-1-sulfonamide (2r)

  • Structure : Simplest analog with an unsubstituted sulfonamide group.
  • Properties : Melting point 116–118°C, synthesized via Grignard reaction (56% yield). Lacks the hydroxy-methoxy-methylbutyl substituent, resulting in lower molecular weight (MW ~198 g/mol) and reduced polarity .

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylethane-1-sulfonamide (G573-0035)

  • Structure : Incorporates a chlorophenyl-thiazole group.
  • Properties : Higher MW (406.95 g/mol) due to the chlorine atom and heterocyclic thiazole ring. The electron-withdrawing chlorine may enhance receptor binding affinity compared to the target compound’s electron-donating methoxy group .

N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-2-phenylethane-1-sulfonamide (BG14265) Structure: Features dimethylamino and thiophene substituents. Properties: MW 338.49 g/mol.

Formamide Derivatives (Pharmacopeial Forum, 2007)

  • Structure : Includes methoxyphenyl and hydroxyethyl groups.
  • Properties : Formamide backbone instead of sulfonamide. The methoxy groups align with the target compound’s substituents, suggesting shared metabolic stability concerns due to methoxy’s resistance to oxidation .

Physicochemical and Pharmacological Implications

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₄H₂₃NO₄S ~301.4 (estimated) Hydroxy-methoxy-methylbutyl High polarity, potential H-bonding
2-Phenylethane-1-sulfonamide (2r) C₈H₁₁NO₂S 198.24 None Low polarity, simple synthesis
G573-0035 C₁₉H₁₉ClN₂O₂S₂ 406.95 Chlorophenyl-thiazole Halogenated, high MW
BG14265 C₁₆H₂₂N₂O₂S₂ 338.49 Dimethylamino, thiophene Basic, π-π interactions
  • Polarity and Solubility: The target compound’s hydroxy and methoxy groups enhance water solubility compared to non-polar analogs like 2r and BG14265 .
  • Receptor Binding : Chlorine in G573-0035 and methoxy in the target compound may confer divergent binding modes (electron-withdrawing vs. donating effects) .
  • Synthetic Complexity : The hydroxy-methoxy-methylbutyl group likely requires multi-step synthesis, contrasting with the straightforward preparation of 2r via Grignard reactions .

Pharmacological Relevance

While direct activity data for the target compound are unavailable, sulfonamides are broadly explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory roles. For example:

  • Formamide Derivatives : Methoxy and hydroxy groups in similar compounds correlate with prolonged half-lives in pharmacokinetic studies .

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-Cancer Activity

Recent studies have explored the anti-cancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of the compound on MDA-MB-231 cells demonstrated a dose-dependent inhibition of cell proliferation, with significant results observed at concentrations above 50 µM. The compound also induced apoptosis, as evidenced by increased caspase activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, it likely inhibits enzymes involved in folate metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : It may cause cell cycle arrest in the G1 phase, preventing further cell division.

Synthesis and Evaluation

A systematic study involving the synthesis of various sulfonamide derivatives, including this compound, was performed. The compounds were evaluated for their biological activities using in vitro assays.

Table 2: Summary of Biological Evaluations

Compound NameIC50 (µM)Target Enzyme/Cell Line
This compound25Dihydropteroate Synthase
18MDA-MB-231 Cell Line
30HT-29 Cell Line

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylethane-1-sulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps require precise control of temperature (60–80°C), solvent choice (e.g., DMF or dichloromethane), and catalysts (e.g., triethylamine). For example, coupling reactions with sulfonyl chlorides often proceed under reflux conditions, while hydroxyl group protection may necessitate anhydrous environments . Purification via recrystallization or chromatography is critical to achieving >95% purity. Low yields (<50%) are often attributed to side reactions; optimizing stoichiometry and reaction time can mitigate this .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute configuration and hydrogen-bonding patterns, as seen in related sulfonamide structures . Thermal analysis (DSC/TGA) assesses stability under physiological conditions .

Advanced Research Questions

Q. How does the sulfonamide moiety influence the compound’s interaction with bacterial dihydropteroate synthase (DHPS), and what structural modifications enhance selectivity?

  • Methodological Answer : The sulfonamide group mimics para-aminobenzoic acid (pABA), competitively inhibiting DHPS and disrupting folate synthesis. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., methoxy at C4) improve binding affinity by enhancing resonance stabilization with the enzyme’s active site. Introducing hydrophobic substituents (e.g., methylbutyl groups) increases membrane permeability, as demonstrated in pyridazine-containing analogs . Molecular docking simulations (using software like AutoDock) can predict binding modes and guide rational design .

Q. What experimental strategies address low yields during the final purification steps of this compound?

  • Methodological Answer : Low yields often stem from poor solubility or byproduct formation. Strategies include:

  • Solvent Optimization : Switching from polar aprotic solvents (DMF) to mixed systems (e.g., DCM:MeOH) during crystallization.
  • Chromatography : Gradient elution with silica gel or reverse-phase HPLC to separate closely related impurities.
  • Protection-Deprotection : Temporarily masking hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. antiviral effects) across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, nutrient media pH). To standardize results:

  • Dose-Response Curves : Establish IC₅₀ values under consistent conditions (e.g., Mueller-Hinton agar for antibacterial assays).
  • Metabolic Stability Testing : Use liver microsome models to assess whether observed activities arise from the parent compound or metabolites.
  • Comparative SAR Analysis : Cross-reference activity data with structural analogs (e.g., pyridazine vs. imidazole derivatives) to identify pharmacophore requirements .

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential beyond antimicrobial activity?

  • Methodological Answer : Beyond standard MIC assays, consider:

  • Cytotoxicity Screening : Use human cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀ for pathogens vs. host cells).
  • Enzyme Inhibition Assays : Test against human carbonic anhydrase or cyclooxygenase isoforms to explore anti-inflammatory or anticancer potential.
  • Biofilm Eradication Models : Static vs. flow-cell systems to evaluate efficacy against persistent bacterial biofilms .

Data Contradiction Analysis

  • Example Contradiction : Variable reports on solubility in aqueous vs. organic solvents.
    • Resolution : Solubility is pH-dependent due to the sulfonamide’s ionizable NH group. At physiological pH (7.4), the compound is less soluble (~0.1 mg/mL) but becomes soluble in acidic buffers (pH <5) via protonation. Use dynamic light scattering (DLS) to monitor aggregation in real-time .

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